1-Azido-3-methoxybenzene
Overview
Description
1-Azido-3-methoxybenzene is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermal Decomposition and Electronic Effects
1-Azido-3-methoxybenzene, similar to 2-methoxyazidobenzene, can be used to understand thermal decomposition processes in organic compounds. L'abbé et al. (1994) studied 2-methoxyazidobenzene as a model for α-azido five-membered heterocycles, revealing its rapid thermal loss of nitrogen compared to azidobenzene. This study highlights the electrostatic stabilization in a charge-separated transition state, valuable for understanding the thermolysis of similar compounds (L'abbé et al., 1994).
Reactions in Organometallic Chemistry
In organometallic chemistry, derivatives of azidobenzene, like this compound, play a role in the formation of complex compounds. Munro and Pauson (1978) describe how azidobenzene derivatives undergo reactions such as reduction to aniline complexes and direct substitution by methoxy groups, demonstrating the versatility of these compounds in synthetic chemistry (Munro & Pauson, 1978).
Atmospheric Chemistry and Environmental Impact
In the context of atmospheric chemistry, methoxybenzene derivatives, similar to this compound, are studied for their potential as air pollutants. Sun et al. (2016) investigated the ozonolysis of methoxybenzene, providing insights into the environmental impact and atmospheric lifetime of such compounds (Sun et al., 2016).
Applications in Material Science
Azido compounds like this compound find applications in material science. Law et al. (2007) designed an organic-terbium hybrid compound using a similar azido molecule, showing potential in developing materials with unique photophysical properties (Law et al., 2007).
Bioactive Compounds and Agriculture
Derivatives of methoxybenzene, structurally related to this compound, have been identified with bioactive properties. Kamo et al. (2006) isolated compounds from fungi that showed plant growth inhibitory activities, suggesting potential applications in agriculture and pest control (Kamo et al., 2006).
Electrosynthesis and Polymerization
Methoxybenzene compounds, closely related to this compound, have been used in electrosynthesis processes. Rehan (2000) demonstrated the polymerization of methoxy red, yielding electroactive films, which underscores the potential of azido methoxybenzenes in electrochemical applications (Rehan, 2000).
Pharmaceutical Research
In pharmaceutical research, structurally related compounds are explored for their therapeutic potential. Bachi and Breiman (1980) synthesized derivatives of azidobenzene, contributing to the development of new synthetic routes in penicillin and cephalosporin research (Bachi & Breiman, 1980).
Mechanism of Action
Target of Action
Azides are generally known to be reactive and can participate in various chemical reactions, such as cycloaddition reactions . They can interact with different biological targets, depending on the specific context and conditions .
Mode of Action
1-Azido-3-methoxybenzene, like other azides, can undergo electrophilic aromatic substitution In this process, the azide group attacks the electrophile, forming a bond with one carbon atom and leaving the other with a positive chargeIn the next step, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, restoring aromaticity .
Biochemical Pathways
For instance, they can undergo [3+2] cycloaddition reactions , which could potentially affect various biochemical processes.
Pharmacokinetics
The physicochemical properties of a molecule can influence its adme properties . For instance, a balance between lipophilicity and hydrophilicity can make a molecule drug-like, potentially affecting its absorption and distribution .
Result of Action
Azides are known to be highly reactive and can interact with various biological targets, potentially leading to various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature can affect the reactivity of azides . Moreover, the presence of other substances can influence the reactions that azides participate in .
Safety and Hazards
1-Azido-3-methoxybenzene is classified as a self-reactive substance and mixture, Type B. It can cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure . It is advised to handle this compound with care, avoid breathing its dust/fume/gas/mist/vapours/spray, and use it only outdoors or in a well-ventilated area .
Future Directions
Organic azides like 1-Azido-3-methoxybenzene have a wide range of applications in the material and life sciences due to their extraordinary reactivity. They are particularly useful in the development of new materials and in the establishment of structure-function relationships . Future research may focus on exploring more applications of these compounds in various fields.
Properties
IUPAC Name |
1-azido-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-4-2-3-6(5-7)9-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKZQLYQRLHTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337462 | |
Record name | Benzene, 1-azido-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3866-16-8 | |
Record name | Benzene, 1-azido-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azido-3-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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